molecular formula C22H13Cl4N3O4 B12036494 4-((2-(2-((2,3-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate CAS No. 477732-41-5

4-((2-(2-((2,3-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12036494
CAS No.: 477732-41-5
M. Wt: 525.2 g/mol
InChI Key: QOFNDOJZILMFJY-LUOAPIJWSA-N
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Description

4-(2-((2,3-DICHLOROANILINO)(OXO)AC)CARBOHYDRAZONOYL)PHENYL 2,4-DICHLOROBENZOATE is a complex organic compound with the molecular formula C22H13Cl4N3O4 and a molecular weight of 525.179 g/mol . This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a hydrazonoyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((2,3-DICHLOROANILINO)(OXO)AC)CARBOHYDRAZONOYL)PHENYL 2,4-DICHLOROBENZOATE typically involves the reaction of 2,3-dichloroaniline with oxoacetic acid to form an intermediate, which is then reacted with carbohydrazide to produce the final compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining purity and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(2-((2,3-DICHLOROANILINO)(OXO)AC)CARBOHYDRAZONOYL)PHENYL 2,4-DICHLOROBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may produce a more oxidized form of the compound, while reduction could yield a less oxidized form. Substitution reactions would result in derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

4-(2-((2,3-DICHLOROANILINO)(OXO)AC)CARBOHYDRAZONOYL)PHENYL 2,4-DICHLOROBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-((2,3-DICHLOROANILINO)(OXO)AC)CARBOHYDRAZONOYL)PHENYL 2,4-DICHLOROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazonoyl group is believed to play a crucial role in its binding affinity and activity . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest it may inhibit certain enzymatic activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(2-((2,3-DICHLOROANILINO)(OXO)AC)CARBOHYDRAZONOYL)PHENYL 2,4-DICHLOROBENZOATE apart from similar compounds is its specific arrangement of chlorine atoms and the presence of the hydrazonoyl group

Properties

CAS No.

477732-41-5

Molecular Formula

C22H13Cl4N3O4

Molecular Weight

525.2 g/mol

IUPAC Name

[4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C22H13Cl4N3O4/c23-13-6-9-15(17(25)10-13)22(32)33-14-7-4-12(5-8-14)11-27-29-21(31)20(30)28-18-3-1-2-16(24)19(18)26/h1-11H,(H,28,30)(H,29,31)/b27-11+

InChI Key

QOFNDOJZILMFJY-LUOAPIJWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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